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Compound of Interest

Compound Name: CB-184

Cat. No.: B1256021 Get Quote

Note to the Reader: The compound "CB-184" as specified in the query does not correspond to

a widely documented agent in publicly available scientific literature. It is plausible that this is a

typographical error. Based on the numeric designation, this document provides detailed

information on two extensively researched compounds: JZL184 and Cabozantinib (also known

as XL184). These compounds are potent inhibitors used in various preclinical in vivo models.

JZL184: A Selective Monoacylglycerol Lipase
(MAGL) Inhibitor
JZL184 is a potent and irreversible inhibitor of monoacylglycerol lipase (MAGL), the primary

enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).

By inhibiting MAGL, JZL184 elevates the levels of 2-AG, which subsequently enhances the

activation of cannabinoid receptors, primarily CB1 and CB2. This modulation of the

endocannabinoid system has been explored in various therapeutic areas, including oncology,

neuroinflammation, and pain.

Quantitative Data Summary for JZL184 In Vivo Models
The following table summarizes the dosage and administration of JZL184 in various preclinical

models.
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Animal
Model

Disease/
Condition

Dosage
Administr
ation
Route

Dosing
Schedule

Key
Findings

Referenc
e

Athymic

Nude Mice

Lung

Cancer

Metastasis

(A549

cells)

≥ 8 mg/kg
Intraperiton

eal (i.p.)

Every 72

hours for 4

weeks

Dose-

dependent

suppressio

n of

metastasis.

[1][2][3]

[1][2][3]

Mice

Breast and

Prostate

Cancer

Bone

Metastasis

Not

specified

Not

specified

Not

specified

Reduced

osteolytic

bone

metastasis

and

skeletal

tumor

growth.[4]

[5]

[4][5]

Rats

Anxiety

(Elevated

Plus Maze)

1, 4, 8

mg/kg

Intraperiton

eal (i.p.)

Acute

administrati

on

Anxiolytic

effects at 8

mg/kg,

mediated

by CB1

receptors.

[6]

[6]

C57Bl/6

Mice

Neuropathi

c and

Inflammato

ry Pain

4, 8, 16, 40

mg/kg

Intraperiton

eal (i.p.)

Acute and

repeated (5

days)

Acute

doses ≥ 4

mg/kg

showed

antinocicep

tive effects.

Tolerance

observed

with

repeated

[7][8]
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high doses

(≥16

mg/kg).[7]

[8]

Rats

Severe

Acute

Pancreatiti

s

10 mg/kg
Intraperiton

eal (i.p.)

Single

dose

Increased

2-AG

levels,

reduced

inflammato

ry

cytokines

(IL-6, TNF-

α), and

improved

intestinal

permeabilit

y.[9]

[9]

Rats

Nociceptiv

e

Processing

25, 50, 100

µg
Intrathecal

Single

dose

Dose-

dependent

inhibition of

mechanical

ly evoked

responses

of WDR

neurons.

[10]

[10]

Experimental Protocols for JZL184
Protocol 1: Evaluation of Anti-Metastatic Effects in a Lung Cancer Xenograft Model

Animal Model: Athymic nude mice.

Cell Line: A549 human lung carcinoma cells.
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Tumor Cell Inoculation: Inject A549 cells intravenously to establish an experimental

metastasis model.

JZL184 Preparation: Dissolve JZL184 in a vehicle solution (e.g., a mixture of saline, ethanol,

and Tween-80).

Administration:

Begin treatment post-tumor cell injection.

Administer JZL184 via intraperitoneal (i.p.) injection at a dose of ≥ 8 mg/kg.

The dosing schedule is every 72 hours for a duration of 4 weeks.

Endpoint Analysis:

At the end of the treatment period, euthanize the mice.

Harvest the lungs and fix them in an appropriate solution (e.g., 10% formalin).

Count the number of metastatic nodules on the lung surface.

Histological analysis can be performed to confirm the presence of metastatic lesions.

Protocol 2: Assessment of Anxiolytic Effects in Rats

Animal Model: Adult male rats.

Apparatus: Elevated plus maze.

JZL184 Preparation: Prepare JZL184 in a suitable vehicle.

Administration:

Administer JZL184 via i.p. injection at doses of 1, 4, and 8 mg/kg.

A vehicle control group should be included.

Behavioral Testing:
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Conduct the elevated plus maze test at a specific time point after JZL184 administration

(e.g., 30-60 minutes).

Record parameters such as the time spent in the open arms and the number of entries

into the open and closed arms.

Data Analysis: Analyze the data to determine if JZL184 treatment results in a significant

increase in the time spent in the open arms, which is indicative of an anxiolytic effect.

JZL184 Signaling Pathway and Experimental Workflow

JZL184 MAGL
(Monoacylglycerol Lipase)

inhibition 2-AG
(2-Arachidonoylglycerol)

degradation CB1/CB2 Receptorsactivation Downstream Signaling
(e.g., reduced inflammation, anti-tumor effects)

leads to

Click to download full resolution via product page

Caption: JZL184 inhibits MAGL, increasing 2-AG levels and activating cannabinoid receptors.
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Caption: General experimental workflow for in vivo studies with JZL184.
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Cabozantinib (XL184): A Multi-Tyrosine Kinase
Inhibitor
Cabozantinib (XL184) is a small molecule inhibitor of multiple receptor tyrosine kinases (RTKs),

including MET, VEGFR2, RET, AXL, and others.[11] These RTKs are implicated in various

aspects of cancer, such as tumor growth, angiogenesis, metastasis, and drug resistance.[12]

Cabozantinib is approved for the treatment of several cancers in humans and is extensively

studied in preclinical models.

Quantitative Data Summary for Cabozantinib (XL184) In
Vivo Models
The following table summarizes the dosage and administration of Cabozantinib in various

preclinical models.
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Animal
Model

Disease/
Condition

Dosage
Administr
ation
Route

Dosing
Schedule

Key
Findings

Referenc
e

Nude Mice

Colorectal

Cancer

(PDX)

30 mg/kg
Oral

gavage

Daily for up

to 28 days

Significant

antitumor

effects and

reduction

in glucose

uptake.[13]

[13]

Mice

Ovarian

Cancer

(ID8-RFP)

50 mg/kg Oral

4 doses

per week

for 6 weeks

Significantl

y lower

disease

burden and

ascites.[12]

[12]

Nude Mice

Medullary

Thyroid

Cancer (TT

xenograft)

10, 30, 60

mg/kg
Oral Daily

Dose-

dependent

tumor

growth

inhibition.

[14][15]

[14][15]

BALB/c

Mice

Renal Cell

Carcinoma

(Renca

cells)

10 mg/kg
Oral

gavage
Daily

Inhibited

tumor

growth by

activating

innate and

adaptive

immunity.

[16]

[16]

Nude Mice

Hepatocell

ular

Carcinoma

(MHCC97

H, HepG2)

10, 30

mg/kg
Oral

Daily for 14

days

Abrogated

tumor

growth.[17]

[17]
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RAG2-/-

γC-/- Mice

Papillary

Renal Cell

Carcinoma

(PDX)

Not

specified

Not

specified

Not

specified

Caused

striking

tumor

regression

and

inhibited

lung

metastasis.

[18]

[18]

Experimental Protocols for Cabozantinib (XL184)
Protocol 1: Evaluation of Antitumor Efficacy in a Subcutaneous Xenograft Model

Animal Model: Nude mice.

Cell Line: Appropriate cancer cell line (e.g., TT cells for medullary thyroid cancer).

Tumor Cell Inoculation: Subcutaneously inject the cancer cells into the flank of the mice.

Cabozantinib Preparation: Formulate Cabozantinib for oral administration (e.g., in a vehicle

such as 1% DMSO, 30% PEG, 1% Tween 80).[12]

Administration:

Allow tumors to reach a palpable size before starting treatment.

Administer Cabozantinib daily via oral gavage at the desired dose (e.g., 10-60 mg/kg).

Include a vehicle-treated control group.

Endpoint Analysis:

Measure tumor volume regularly (e.g., twice a week) using calipers.

Monitor the body weight of the animals as an indicator of toxicity.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

immunohistochemistry, western blotting).

Protocol 2: Assessment of Anti-Angiogenic and Metabolic Effects

Animal Model: Patient-derived xenograft (PDX) models in immunodeficient mice.

Cabozantinib Administration: Treat tumor-bearing mice with Cabozantinib (e.g., 30 mg/kg

daily) or vehicle.

Imaging Techniques:

Angiogenesis: Perform dynamic contrast-enhanced magnetic resonance imaging (DCE-

MRI) to assess tumor vascularity.

Metabolism: Use [18F]-FDG-PET imaging to measure glucose uptake in the tumors.[13]

Molecular Analysis:

Collect tumor tissue at different time points.

Perform RNA sequencing, RTK arrays, and immunoblotting to analyze changes in gene

expression and signaling pathways (e.g., PI3K/AKT/mTOR).[13][19]

Cabozantinib (XL184) Signaling Pathway and
Experimental Workflow
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Caption: Cabozantinib inhibits multiple RTKs, affecting key downstream signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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